molecular formula C11H18BrNO B8343184 5-(7-Bromoheptyl)-3-methylisoxazole

5-(7-Bromoheptyl)-3-methylisoxazole

Cat. No.: B8343184
M. Wt: 260.17 g/mol
InChI Key: PERMMNGYOZXRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(7-Bromoheptyl)-3-methylisoxazole is a substituted isoxazole derivative characterized by a methyl group at position 3 and a 7-bromoheptyl chain at position 5 of the isoxazole ring. Isoxazole derivatives are widely studied for their pharmacological activities, including antiviral, enzyme inhibitory, and anti-inflammatory effects .

Properties

Molecular Formula

C11H18BrNO

Molecular Weight

260.17 g/mol

IUPAC Name

5-(7-bromoheptyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C11H18BrNO/c1-10-9-11(14-13-10)7-5-3-2-4-6-8-12/h9H,2-8H2,1H3

InChI Key

PERMMNGYOZXRIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(7-Bromoheptyl)-3-methylisoxazole with structurally related compounds:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Solubility (g/L) Key Spectral Data (IR/NMR) Biological Activity
5-(Bromomethyl)-3-methylisoxazole Bromomethyl 190.03 Not reported $ ^1H $-NMR: δ 4.44 (s, 2H, CH2Br) Peptide alkylation
5-(4-Bromophenyl)-3-methylisoxazole 4-Bromophenyl 228.08 Insoluble IR: 1598 cm$^{-1}$ (C=C); $ ^1H $-NMR: δ 7.67 (d, ArH) Antimicrobial
This compound* 7-Bromoheptyl ~283.2 (estimated) Low (inferred) Predicted IR: 550–600 cm$^{-1}$ (C-Br) Hypothesized antiviral activity
5-[7-[4-(4,5-Dihydro-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole Phenoxy-oxazoline-heptyl 356.46 1.4E-3 $ ^1H $-NMR: δ 6.21 (s, 1H, isoxazole) Marketed as research chemical
Key Observations:
  • Substituent Effects: Shorter alkyl chains (e.g., bromomethyl) enhance reactivity in alkylation reactions but reduce lipophilicity . The 7-bromoheptyl chain introduces flexibility and lipophilicity, likely improving membrane penetration compared to shorter or aromatic analogs.
  • Spectral Data :

    • Bromine-containing substituents show distinct C-Br stretching in IR (~550–600 cm$^{-1}$) and characteristic splitting in $ ^1H $-NMR for alkyl bromides .

Preparation Methods

Lithium Salt-Mediated Alkylation

A widely reported method involves the alkylation of 3-methylisoxazole using 1,6-dibromohexane in the presence of a strong base. In this approach, the lithium salt of 3-methylisoxazole is generated in situ by treating the compound with n-butyllithium (n-BuLi) and diisopropylamine in tetrahydrofuran (THF) at low temperatures (-78°C). The resulting lithiated species reacts with 1,6-dibromohexane to form 5-(7-bromoheptyl)-3-methylisoxazole.

Key Steps:

  • Lithiation: 3-Methylisoxazole is deprotonated using n-BuLi in THF at -78°C, forming a reactive lithium intermediate.

  • Alkylation: The lithium intermediate reacts with 1,6-dibromohexane, displacing one bromide ion to form the heptyl chain.

  • Workup: The reaction is quenched with aqueous HCl, followed by extraction with ethyl acetate and purification via column chromatography.

Yield and Purity:

  • Typical yields range from 35–45% , with purity exceeding 95% after crystallization from acetone.

Phase-Transfer Catalysis (PTC)

An alternative approach employs phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) to facilitate the alkylation in a biphasic system. This method avoids the need for cryogenic conditions and simplifies scaling.

Procedure:

  • Reaction Setup: 3-Methylisoxazole, 1,6-dibromohexane, and TBAB are stirred in a mixture of dichloromethane and 50% aqueous NaOH.

  • Reaction Conditions: The mixture is heated to 40°C for 24 hours.

  • Isolation: The organic layer is separated, washed with brine, and concentrated. The crude product is purified via vacuum distillation.

Advantages and Limitations:

  • Yield: 30–35%, lower than lithiation methods due to competing elimination reactions.

  • Scalability: Suitable for industrial-scale synthesis but requires careful control of NaOH concentration to minimize hydrolysis.

Bromination of 5-(7-Hydroxyheptyl)-3-Methylisoxazole

Appel Reaction

The Appel reaction offers a two-step route to this compound, starting from 5-(7-hydroxyheptyl)-3-methylisoxazole.

Steps:

  • Hydroxyl Group Activation: The alcohol is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane at 0°C.

  • Bromination: The intermediate phosphorane undergoes bromide displacement, yielding the target compound.

Yield and Conditions:

  • Reaction Time: 2 hours at 0°C.

  • Yield: 70–75%, with minimal byproducts.

Hydrobromic Acid (HBr) Substitution

Direct substitution of the hydroxyl group using hydrobromic acid is less common due to the need for acidic conditions, which may degrade the isoxazole ring. However, this method is feasible under controlled parameters.

Procedure:

  • Reaction: 5-(7-Hydroxyheptyl)-3-methylisoxazole is refluxed with 48% HBr in the presence of sulfuric acid as a catalyst.

  • Purification: The product is extracted with diethyl ether and dried over MgSO₄.

Challenges:

  • Yield: <25%, with significant decomposition observed.

  • Purity: Requires repeated recrystallization from hexane.

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (%)Key AdvantagesLimitations
Lithium Salt Alkylationn-BuLi, 1,6-dibromohexane35–45>95High regioselectivityCryogenic conditions required
Phase-Transfer CatalysisTBAB, NaOH30–3585–90Scalable, mild conditionsLower yield, competing reactions
Appel ReactionCBr₄, PPh₃70–75>98High efficiencyUse of toxic CBr₄
HBr Substitution48% HBr, H₂SO₄<2570–75Simple reagentsLow yield, product degradation

Optimization Strategies and Industrial Relevance

Solvent Selection

  • Polar Aprotic Solvents: DMF and DMSO enhance reaction rates in alkylation methods but complicate purification.

  • Ether Solvents: THF and 2-methyltetrahydrofuran improve lithiation efficiency but require anhydrous conditions.

Catalytic Improvements

Recent patents highlight the use of copper(I) iodide as a catalyst in Ullmann-type coupling reactions, enabling the use of shorter reaction times (6–8 hours) and yields up to 50% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(7-Bromoheptyl)-3-methylisoxazole, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution reactions, where a bromoheptyl chain is introduced to a pre-formed isoxazole core. For example, tertiary amine-mediated alkylation of 3-methylisoxazole derivatives with 1,7-dibromoheptane has been reported to yield 42% under optimized conditions (0.80 mmol scale, room temperature, 24 hours) . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometric ratios of reagents (e.g., 1:2 molar ratio of bromoheptyl precursor to isoxazole) critically impact purity and yield. Intermediate characterization via TLC and GC-MS is recommended to monitor progress .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR : 1^1H and 13^{13}C NMR should confirm the presence of the bromoheptyl chain (δ ~3.4 ppm for CH2_2Br) and methylisoxazole protons (δ ~2.1 ppm for CH3_3) .
  • X-ray Crystallography : Single-crystal studies resolve bond angles and spatial arrangement, as demonstrated for analogous isoxazole derivatives (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, PDB ID: CCDC 939419) .
  • IR Spectroscopy : Stretching frequencies for C-Br (~560 cm1^{-1}) and isoxazole C=N (~1600 cm1^{-1}) provide additional confirmation .

Q. What safety protocols are essential for handling brominated compounds like this compound?

  • Use impervious gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation of volatile brominated intermediates. Emergency protocols for spills should include neutralization with sodium bicarbonate and disposal in halogenated waste containers .

Advanced Research Questions

Q. What strategies can resolve discrepancies in physicochemical data (e.g., solubility, density) reported across studies?

  • Calculated solubility (1.4E-3 g/L) and density (1.14 g/cm3^3) from software like ACD/Labs may deviate from experimental values due to solvent impurities or polymorphic forms. Cross-validate using standardized methods:

  • Solubility : Shake-flask technique with HPLC quantification .
  • Density : Pycnometry at 20°C, calibrated with reference standards .
    • Report solvent purity (e.g., HPLC-grade vs. technical grade) and temperature control (±0.1°C) to enhance reproducibility .

Q. How can computational chemistry predict the reactivity of the bromoheptyl chain in further functionalization?

  • DFT Calculations : Optimize transition states for nucleophilic substitution (SN_N2) at the bromine site using software like Gaussian. For example, activation energies for reactions with amines or thiols can guide solvent selection (polar aprotic vs. protic) .
  • Molecular Dynamics : Simulate steric effects of the heptyl chain on reaction kinetics. Studies on similar isoxazoles show that longer alkyl chains reduce accessibility to the reactive site, requiring higher temperatures for efficient coupling .

Q. What experimental designs address contradictions in biological activity data for isoxazole derivatives?

  • Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For cholinesterase inhibitors, compare IC50_{50} values across acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) isoforms to assess selectivity .
  • Control for batch-to-batch variability in compound purity (>95% by HPLC) and storage conditions (desiccated, -20°C) to minimize experimental noise .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue (Calculated)Experimental MethodReference
Solubility (25°C)1.4E-3 g/LShake-flask + HPLC
Density (20°C)1.14 g/cm3^3Pycnometry
Melting Point61–63°C*Differential Scanning Calorimetry

*Analogous brominated isoxazole derivative.

Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventDMFEnhances nucleophilicity
Temperature25°CBalances kinetics/stability
Stoichiometry (R-X:Base)1:2Minimizes side reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.